アプレピタント

概要

説明

Aprepitant is a medication primarily used to prevent chemotherapy-induced nausea and vomiting, as well as postoperative nausea and vomiting . It belongs to the class of neurokinin-1 receptor antagonists and works by blocking the action of substance P, a neuropeptide associated with vomiting . Aprepitant is marketed under the brand name Emend, among others .

科学的研究の応用

Aprepitant has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and characterization of neurokinin-1 receptor antagonists . In biology, aprepitant is used to investigate the role of substance P in various physiological and pathological processes . In medicine, it is widely used to prevent nausea and vomiting in patients undergoing chemotherapy and surgery . Additionally, aprepitant is being explored for its potential use in treating other conditions, such as depression and anxiety .

In Vivo

Aprepitant has been studied for its potential antiemetic properties in humans. In clinical trials, Aprepitant was found to be effective in the prevention of CINV in patients receiving highly emetogenic chemotherapy regimens. In addition, Aprepitant has been studied for its potential applications in the treatment of various diseases, such as cancer, irritable bowel syndrome, and migraine.

In Vitro

Aprepitant has also been studied for its potential applications in in vitro research. In vitro studies have demonstrated the ability of Aprepitant to inhibit the binding of Substance P to Aprepitant receptors in a concentration-dependent manner. In addition, Aprepitant has been found to inhibit the release of pro-inflammatory cytokines and chemokines in human monocytic cells, as well as to inhibit the release of histamine from mast cells.

作用機序

Aprepitant exerts its effects by selectively blocking the neurokinin-1 (NK1) receptors in the brain . These receptors are activated by substance P, a neuropeptide involved in the vomiting reflex . By inhibiting the binding of substance P to NK1 receptors, aprepitant effectively prevents the transmission of signals that trigger nausea and vomiting . This mechanism of action makes aprepitant a valuable adjunct therapy in combination with other antiemetic agents, such as serotonin (5-HT3) receptor antagonists and corticosteroids .

生物活性

Aprepitant has been found to have antiemetic, anti-inflammatory, and anti-allergic properties. In addition, Aprepitant has been found to have antinociceptive effects in animal models of pain.

Biochemical and Physiological Effects

Aprepitant has been found to inhibit the binding of Substance P to Aprepitant receptors in a concentration-dependent manner. In addition, Aprepitant has been found to inhibit the release of pro-inflammatory cytokines and chemokines in human monocytic cells, as well as to inhibit the release of histamine from mast cells.

実験室実験の利点と制限

Aprepitant has several advantages for use in laboratory experiments. It is a highly selective Aprepitant receptor antagonist that has been found to inhibit the binding of Substance P to Aprepitant receptors in a concentration-dependent manner. In addition, Aprepitant is orally active and has a long half-life, making it ideal for use in long-term experiments. However, Aprepitant is not without its limitations. It has been found to have limited bioavailability, which may limit its usefulness in certain experiments.

将来の方向性

The potential applications of Aprepitant are vast and continue to be explored. Possible future directions for Aprepitant research include:

• Further exploration of Aprepitant’s antiemetic properties in humans and other species

• Investigation of the effects of Aprepitant on other Aprepitant receptor-mediated processes, such as inflammation, pain, and allergic responses

• Development of new formulations of Aprepitant with improved bioavailability

• Investigation of the effects of Aprepitant on other diseases, such as neurological disorders and gastrointestinal diseases

• Evaluation of the potential for Aprepitant to be used in combination with other drugs to improve efficacy and reduce side effects

• Investigation of the potential for Aprepitant to be used in the treatment of cancer

• Investigation of the potential for Aprepitant to be used in the treatment of chronic pain

• Development of new methods to synthesize Aprepitant

• Exploration of the potential for Aprepitant to be used in veterinary medicine

Safety and Hazards

生化学分析

Biochemical Properties

Aprepitant interacts with the NK1 receptors, blocking the signals given off by these receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors .

Cellular Effects

Aprepitant has been shown to inhibit the proliferation, migration, and invasion of gallbladder cancer cells . It also significantly boosts the apoptosis, reactive oxygen species (ROS), and inflammation response in gallbladder cancer .

Molecular Mechanism

Aprepitant works by blocking substance P from attaching to the NK1 receptors . This decreases the likelihood of vomiting in patients . It is classified as an NK1 antagonist because it blocks signals given off by NK1 receptors .

Temporal Effects in Laboratory Settings

Aprepitant provides protection against nausea and vomiting over multiple cycles of cisplatin-based chemotherapy . It has been shown to enhance control of chemotherapy-induced nausea and vomiting (CINV) over time .

Dosage Effects in Animal Models

In animal models, aprepitant has been shown to have anti-inflammatory and antioxidant properties . The effects of aprepitant on the lung tissues of rats with an experimental polymicrobial sepsis model were examined, and it was found that aprepitant effectively inhibited the proliferation, migration, and invasion of these cells .

Metabolic Pathways

Aprepitant primarily undergoes CYP3A4-mediated metabolism, as well as minor metabolism mediated by CYP1A2 and CYP2C19 . About seven metabolites of aprepitant have been identified in human plasma, which all retain weak pharmacological activity .

Transport and Distribution

Aprepitant is generally safe and well tolerated in healthy subjects. Its pharmacokinetics is comparable between different ethnicities following single-dose administration . The pharmacokinetics following a clinical 3-day regimen on healthy subjects has been characterized .

準備方法

Synthetic Routes and Reaction Conditions: Aprepitant is synthesized through a multi-step process involving several key intermediates. The synthesis typically starts with the preparation of a morpholine derivative, which is then subjected to various chemical reactions, including alkylation, acylation, and cyclization . The final product is obtained through purification and crystallization steps to ensure high purity and yield .

Industrial Production Methods: In industrial settings, the production of aprepitant involves optimizing the reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product . Additionally, advanced formulation techniques, such as nanoprecipitation and solid dispersion, are employed to enhance the solubility and bioavailability of aprepitant .

化学反応の分析

Types of Reactions: Aprepitant undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the chemical structure and improving the pharmacological properties of the compound.

Common Reagents and Conditions: Common reagents used in the synthesis of aprepitant include alkylating agents, acylating agents, and reducing agents . The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure optimal yields and minimal side reactions .

Major Products Formed: The major products formed from the chemical reactions of aprepitant include its various intermediates and the final active pharmaceutical ingredient (API) . These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structures and purities .

類似化合物との比較

Aprepitant is often compared with other antiemetic agents, such as ondansetron and dexamethasone . While ondansetron is a serotonin (5-HT3) receptor antagonist and dexamethasone is a corticosteroid, aprepitant is unique in its mechanism of action as an NK1 receptor antagonist . This distinct mechanism allows aprepitant to complement traditional antiemetic drugs and enhance the control of chemotherapy-induced nausea and vomiting . Other similar compounds include fosaprepitant, a prodrug of aprepitant, which is converted to aprepitant in the body and shares the same mechanism of action .

特性

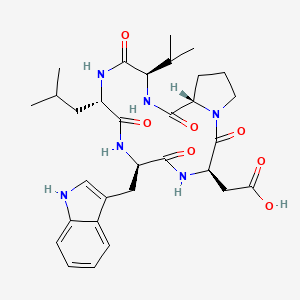

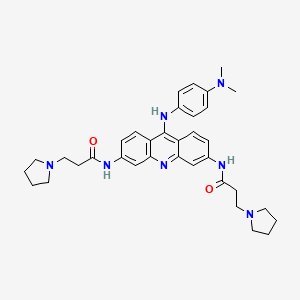

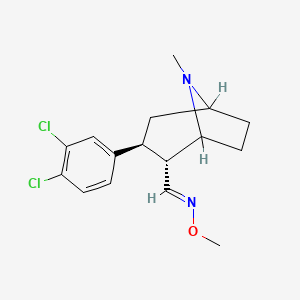

IUPAC Name |

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-OITMNORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049047 | |

| Record name | Aprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 1.94e-02 g/L | |

| Record name | Aprepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions. Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood brain barrier and occupies brain NK1 receptors. Animal and human studies show that Aprepitant augments the antiemetic activity of the 5-HT3-receptor antagonist ondansetron and the corticosteroid ethasone and inhibits both the acute and delayed phases of cisplatin induced emesis. | |

| Record name | Aprepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

170729-80-3 | |

| Record name | Aprepitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170729-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aprepitant [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aprepitant | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aprepitant | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APREPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NF15YR6UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of aprepitant?

A1: Aprepitant exerts its antiemetic effect by acting as a selective antagonist of the neurokinin-1 (NK-1) receptor. [, , , , ] This receptor, primarily located in the central nervous system (CNS), is the primary binding site for substance P, a neuropeptide involved in the transmission of nausea and vomiting signals. [, , ] By blocking substance P from binding to NK-1 receptors, aprepitant effectively disrupts the emetic pathway. []

Q2: What makes aprepitant particularly effective against delayed CINV?

A2: Aprepitant demonstrates prolonged NK-1 receptor occupancy in the CNS, lasting at least 48 hours after a single dose of its prodrug fosaprepitant. [, ] This sustained receptor blockade effectively controls delayed CINV, which typically manifests 2 to 5 days post-chemotherapy. []

Q3: Does aprepitant affect gastric emptying?

A3: While aprepitant effectively controls nausea, there is evidence suggesting that it does not significantly accelerate gastric emptying. [] This suggests its antiemetic action is primarily mediated through central NK-1 receptor antagonism rather than by directly influencing gastric motility.

Q4: What is the molecular formula and weight of aprepitant?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of aprepitant. For detailed structural information, it is recommended to consult additional resources like PubChem or DrugBank databases.

Q5: What is fosaprepitant, and how does it relate to aprepitant?

A5: Fosaprepitant is a water-soluble prodrug of aprepitant, meaning it is converted into active aprepitant in the body. [, , , , , ] It is administered intravenously and rapidly metabolized into aprepitant via ubiquitous phosphatases within 30 minutes of administration. [, ] This makes it a suitable alternative for patients who have difficulty tolerating oral medications. [, , ]

Q6: How is aprepitant metabolized?

A6: Aprepitant undergoes extensive metabolism, primarily by cytochrome P450 (CYP) 3A4 enzymes. [, , , , ] It is first metabolized into the active N-dealkylated metabolite (ND-AP), which is further converted into its carbonyl form (ND-CAP). []

Q7: Does food intake influence the bioavailability of aprepitant?

A7: Studies indicate that food does not significantly impact the bioavailability of a single oral dose of aprepitant, suggesting dose adjustments based on food intake are unnecessary. []

Q8: What is the relationship between aprepitant exposure and total bilirubin levels?

A8: A study investigating aprepitant pharmacokinetics in cancer patients revealed a significant correlation between the 120-hour area under the curve (AUC) of aprepitant and total bilirubin levels. [] This suggests that liver function may influence aprepitant exposure, but further investigation is needed to fully elucidate this relationship.

Q9: What are the approved clinical applications of aprepitant and fosaprepitant?

A9: Both aprepitant and fosaprepitant are FDA-approved for preventing CINV in patients undergoing highly emetogenic chemotherapy, typically in combination with a corticosteroid (like dexamethasone) and a 5-HT3 receptor antagonist (like ondansetron). [, , , , , , , ]

Q10: Can a single dose of fosaprepitant effectively prevent CINV?

A10: Yes, clinical trials have demonstrated that a single intravenous dose of fosaprepitant (150 mg) is noninferior to the standard 3-day aprepitant regimen for preventing both acute and delayed CINV in patients receiving high-dose cisplatin. [, , ]

Q11: Is aprepitant effective in preventing CINV in pediatric patients?

A11: While further research is necessary, studies suggest that aprepitant, in combination with standard antiemetic therapy, can be effective in reducing CINV in children and adolescents. [, , , ] One study even reported the safe use of aprepitant in children as young as 11 months old. []

Q12: Are there alternative antiemetic regimens to aprepitant for CINV?

A12: A fixed-dose combination of netupitant (another NK-1 receptor antagonist) and palonosetron (a 5-HT3 receptor antagonist), known as NEPA, has shown comparable efficacy to a 3-day aprepitant regimen in preventing CINV associated with moderately emetogenic chemotherapy. []

Q13: Does aprepitant interact with other medications?

A13: Yes, aprepitant is metabolized by CYP3A4 and can both inhibit and induce this enzyme, potentially leading to drug interactions. [, , , , ] For instance, aprepitant can increase the plasma concentrations of dexamethasone and methylprednisolone. [, , ] It can also decrease the plasma concentrations of drugs metabolized by CYP3A4, such as warfarin and hormonal contraceptives. [, , ]

Q14: Does aprepitant interact with vincristine?

A14: While aprepitant does not appear to cause a clinically significant drug interaction with vincristine that leads to early-onset peripheral neuropathy, there seems to be an increased risk of overall chemotherapy-induced peripheral neuropathy (CIPN) with concomitant use. [] Further research is needed to fully understand this potential interaction.

Q15: Does aprepitant affect prednisolone pharmacokinetics?

A15: A study investigating the co-administration of aprepitant with the R-CHOP chemotherapy regimen, which includes prednisolone, found no significant impact of aprepitant on prednisolone pharmacokinetics. [] This is consistent with previous findings that CYP3A4 inhibitors, like ketoconazole and itraconazole, do not affect prednisolone metabolism, unlike their effect on dexamethasone and methylprednisolone. []

Q16: How does aprepitant interact with voriconazole?

A16: Aprepitant initially inhibits voriconazole metabolism due to its triazole ring, but subsequently induces CYP3A4, leading to increased voriconazole metabolism and potentially subtherapeutic drug levels. [] This interaction highlights the importance of monitoring voriconazole levels when co-administered with aprepitant or fosaprepitant.

Q17: Are there any potential antitumor effects of aprepitant?

A17: While currently used as an antiemetic, preclinical studies suggest that aprepitant may possess antitumor properties through various mechanisms, including antiproliferative, antimetastatic, and pro-apoptotic effects. [, ] Further research is warranted to explore these findings and assess the potential of repurposing aprepitant as an anticancer agent.

Q18: Does aprepitant have any immunomodulatory effects?

A18: Research suggests that aprepitant may possess immunomodulatory properties by decreasing the expression of programmed death 1 (PD-1) on CD4+ T cells and reducing plasma levels of substance P and soluble CD163. [] This indicates a potential role of NK-1 receptor antagonism in modulating monocyte activation during HIV infection, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)](/img/structure/B1667485.png)

![2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine](/img/structure/B1667489.png)

![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1667491.png)